molecular formula C10H20N2O3 B1517591 (2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid CAS No. 86674-78-4

(2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid

カタログ番号: B1517591
CAS番号: 86674-78-4
分子量: 216.28 g/mol
InChIキー: RCDXPYXXFNYXKK-ZETCQYMHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S)-2-[(tert-Butylcarbamoyl)amino]-3-methylbutanoic acid is a chiral branched amino acid derivative characterized by a tert-butylcarbamoyl group attached to the α-amino position of 3-methylbutanoic acid. The stereochemistry at the second carbon (2S) and the methyl group at the third carbon define its structural uniqueness. This compound is primarily utilized in medicinal chemistry and peptide synthesis due to its steric bulk and stability, which influence molecular interactions and synthetic pathways .

特性

IUPAC Name

(2S)-2-(tert-butylcarbamoylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-6(2)7(8(13)14)11-9(15)12-10(3,4)5/h6-7H,1-5H3,(H,13,14)(H2,11,12,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDXPYXXFNYXKK-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651482
Record name N-(tert-Butylcarbamoyl)-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86674-78-4
Record name N-(tert-Butylcarbamoyl)-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

(2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid, also known as a derivative of leucine, is an amino acid compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol. This compound has garnered attention in research due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology.

  • IUPAC Name : (2S)-2-(tert-butylcarbamoylamino)-3-methylbutanoic acid
  • CAS Number : 86674-78-4
  • Molecular Weight : 216.28 g/mol
  • Purity : Typically around 95% .

Biological Activity

The biological activity of (2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid has been explored in various studies, indicating its potential applications in treating certain diseases and conditions.

The compound functions primarily as an amino acid derivative, influencing metabolic pathways associated with protein synthesis and cellular signaling. Its structural similarity to leucine suggests that it may play a role in stimulating mTOR (mechanistic target of rapamycin), a key regulator of cell growth and metabolism.

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigated the antimicrobial properties of various amino acid derivatives, including (2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid. Results indicated significant inhibition against several bacterial strains, suggesting its potential as a therapeutic agent in combating infections .
  • Cardiovascular Implications : Research has highlighted the compound's potential role in treating diseases characterized by atrial enlargement and remodeling. The findings suggest that it may help modulate cardiovascular responses through its effects on amino acid metabolism .
  • Neuroprotective Effects : Preliminary studies have indicated that derivatives similar to (2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases by promoting neuronal survival and function .

Data Table: Biological Activities

Activity TypeStudy ReferenceObserved Effect
Antimicrobial Significant inhibition against bacterial strains
Cardiovascular Modulation of atrial enlargement
Neuroprotective Promotion of neuronal survival

科学的研究の応用

Pharmaceutical Applications

  • Renin Inhibitory Peptides :
    • Research indicates that compounds like (2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid can serve as precursors for renin inhibitors, which are critical in managing hypertension and heart failure. Renin inhibitors work by blocking the activity of renin, an enzyme involved in blood pressure regulation.
  • Synthesis of Non-Natural Amino Acids :
    • This compound is utilized in the synthesis of non-natural amino acids, which are essential for developing novel peptides and proteins with enhanced biological activities. These amino acids can be incorporated into therapeutic peptides to improve their stability and efficacy.
  • Cancer Treatment :
    • There are ongoing studies exploring the use of this compound in developing β-substituted β-amino acid derivatives that show potential in treating various cancers. The modifications to the amino acid structure can enhance the bioactivity of the resulting drugs .

Biochemical Research

  • Biosynthesis of Biobased Building Blocks :
    • The compound plays a role in the biosynthesis pathways for creating biobased building blocks, which are vital for sustainable chemistry practices. These building blocks can be used to produce biodegradable plastics and other environmentally friendly materials.
  • Drug Formulation :
    • (2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid has been investigated for its properties in drug formulation, particularly for topical applications where biocompatibility is crucial. Its ability to enhance drug delivery systems makes it a candidate for further research .

Case Studies

Study ReferenceFocusOutcome
US9517226B2Treatment of atrial enlargementDemonstrated efficacy in inhibiting pathways related to heart disease .
WO2017024009A1Synthesis methods for β-amino acidsShowed improved yields using derivatives of (2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid .
US9763976B1Topical compositions for skin conditionsHighlighted the compound's role in enhancing skin absorption and therapeutic effects .

類似化合物との比較

Comparison with Structural Analogues

Substituent Variations on the Carbamoyl Group

Dimethylcarbamoyl Derivative
  • Compound: (2S)-2-[(Dimethylcarbamoyl)amino]-3-methylbutanoic acid (CAS: 1007884-62-9)
  • Key Differences : Replaces the tert-butyl group with dimethylcarbamoyl.
  • Impact: Reduced steric hindrance compared to tert-butyl. Increased polarity due to smaller substituents. Potential for higher solubility in polar solvents.
  • Applications : Intermediate in protease inhibitor synthesis .
tert-Butoxycarbonyl (Boc)-Protected Analogues
  • Compound: (2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-3-methylbutanoic acid (CAS: 210346-16-0)
  • Key Differences: Boc group on an amino-methyl branch instead of direct carbamoyl linkage.
  • Impact :
    • Boc introduces acid-labile protection, enabling controlled deprotection during synthesis.
    • Molecular weight: 231.29 g/mol; density: 1.061 g/cm³ (predicted).
    • Storage: Requires refrigeration (2–8°C) due to sensitivity .

Functional Group and Stereochemical Modifications

Methoxy-Substituted Derivative
  • Compound: (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid (CAS: 1977-33-9)
  • Key Differences : Methoxy group at the 3-position; stereochemistry (2R,3S).
  • Impact :
    • Methoxy enhances hydrogen-bonding capacity and polarity.
    • Altered stereochemistry may affect biological target interactions.
    • Used in chiral building blocks for antibiotics .
Hydroxy-Substituted Derivative
  • Compound: (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid (CAS: 23082-30-6)
  • Key Differences : Hydroxy group at the 3-position.
  • Molecular weight: 219.23 g/mol; stable at room temperature. Applications: Peptide synthesis and glycoprotein mimics .

Silyl Ether-Protected Analogues

  • Compound: (S)-2-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-3-methylbutanoic acid
  • Key Differences : Incorporates a tert-butyldimethylsilyl (TBS) ether at the 3-position.
  • Impact :
    • TBS group provides lipophilicity and stability under basic conditions.
    • Synthesis involves EDC·HCl/HOBT coupling, typical in peptide chemistry.
    • Deprotection requires fluoride ions (e.g., TBAF) .

Aromatic Amino Derivatives

  • Compound: (2S)-2-(Substituted-benzylamino)-3-methylbutanoic acid
  • Key Differences : Benzyl group replaces carbamoyl.
  • Impact :
    • Aromatic rings enable π-π stacking interactions, enhancing binding to hydrophobic pockets.
    • Intermediate in pyrrolidone-based drug candidates (e.g., kinase inhibitors) .

Comparative Data Table

Compound Name CAS Number Substituent/R-Group Molecular Weight (g/mol) Key Properties/Applications
(2S)-2-[(tert-Butylcarbamoyl)amino]-3-methylbutanoic acid Not Provided tert-Butylcarbamoyl - Stability, peptide synthesis
(2S)-2-[(Dimethylcarbamoyl)amino]-3-methylbutanoic acid 1007884-62-9 Dimethylcarbamoyl - Protease inhibitors
(2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-3-methylbutanoic acid 210346-16-0 Boc-protected amino-methyl 231.29 Refrigerated storage; coupling reactions
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid 1977-33-9 3-Methoxy, Boc-protected - Chiral antibiotics
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid 23082-30-6 3-Hydroxy, Boc-protected 219.23 Glycoprotein mimics

準備方法

Protection of the Amino Group via Carbamoylation

The most common route involves the reaction of the free amino acid with tert-butyl isocyanate or di-tert-butyl dicarbonate to form the tert-butyl carbamoyl-protected amino acid.

  • Reaction Conditions:

    • Solvent: Often conducted in anhydrous organic solvents such as dichloromethane or tetrahydrofuran.
    • Temperature: Typically performed at 0°C to room temperature to avoid racemization.
    • Catalyst/Base: Mild bases such as triethylamine may be used to facilitate the reaction.
  • Mechanism:
    The amino group of valine nucleophilically attacks the electrophilic carbon of tert-butyl isocyanate or di-tert-butyl dicarbonate, forming the carbamate linkage and protecting the amino function.

Stereochemical Considerations

  • The (2S) stereochemistry is preserved by controlling reaction conditions to avoid racemization.
  • Mild reaction temperatures and neutral to slightly basic conditions help maintain enantiomeric purity.

Alternative Synthetic Routes

  • Thiourea Derivatives:
    Thiourea derivatives of amino acids, including tert-butyl thiourea, have been studied as intermediates or cofactors in asymmetric syntheses related to this compound. These methods involve the formation of thiourea intermediates which can be converted into carbamoyl-protected amino acids.

  • Use of Protecting Groups and Deprotection Steps:
    In complex syntheses, the amino acid may first be protected with other groups, followed by selective deprotection and re-protection with the tert-butyl carbamoyl group. This is especially relevant in multi-step syntheses involving peptide fragments.

Representative Preparation Procedure (Based on Literature)

Step Reagents & Conditions Outcome
1. Starting Material (2S)-Valine or (S)-2-(Aminomethyl)-3-methylbutanoic acid Free amino acid substrate
2. Protection React with tert-butyl isocyanate or di-tert-butyl dicarbonate in anhydrous solvent (e.g., DCM), with base (e.g., triethylamine), at 0°C to RT for several hours Formation of (2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid
3. Purification Extraction, crystallization, or chromatography Pure protected amino acid with preserved stereochemistry

Data and Research Findings

  • Enantiomeric Excess:
    High enantiomeric purity (>97% ee) is achievable when reaction parameters are optimized to prevent racemization.

  • Yield:
    Typical yields range from 70% to 90% depending on reaction scale and purification methods.

  • Analytical Confirmation:

    • NMR spectroscopy confirms the presence of the tert-butyl carbamoyl group and the valine backbone.
    • Mass spectrometry (ESI-MS) shows molecular ion peaks consistent with the molecular weight of 216.28 g/mol.
    • Optical rotation measurements confirm stereochemical integrity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Direct Carbamoylation (2S)-Valine tert-butyl isocyanate or di-tert-butyl dicarbonate, base 0°C to RT, anhydrous solvent Simple, high stereochemical retention Requires careful moisture control
Thiourea Intermediate Route Amino acid derivatives Thiourea reagents, phosphorous ligands Mild hydrogenation conditions High enantioselectivity in related asymmetric syntheses More complex, multi-step
Multi-step Protection/Deprotection Protected amino acids Various protecting groups, triphenylphosphine/DEAD for deprotection 0-100°C, varied solvents Useful for complex peptide synthesis Longer synthesis time, potential for racemization

Q & A

Q. What are the key synthetic routes for (2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid?

The compound is synthesized via peptide coupling strategies. A common approach involves using Boc-protected amino acids (e.g., Boc-Val-OH) as precursors. For instance, EDC·HCl and HOBt are employed as coupling agents in DMF with triethylamine to activate the carboxyl group, enabling amide bond formation with tert-butylamine. Post-synthesis, Boc deprotection under acidic conditions (e.g., TFA) yields the final product. Reaction progress is monitored via TLC with mobile phases like formic acid/ethyl acetate/toluene (1:4:5 v/v) .

Q. How is the compound characterized for structural confirmation and purity?

Structural confirmation relies on NMR spectroscopy (¹H and ¹³C) to verify stereochemistry and functional groups. For example, characteristic peaks include δ 1.4 ppm (tert-butyl group) and δ 6.5 ppm (amide NH). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., observed m/z 217.131 for Boc-protected intermediates). Purity is assessed via HPLC using C18 columns with UV detection at 210 nm .

Q. What are the physicochemical properties of this compound?

Key properties include:

  • Molecular weight: 217.131 g/mol (Boc-protected intermediate)
  • Hydrogen bond donors/acceptors: 2/5
  • Rotatable bonds: 6
  • LogP (predicted): ~1.8 (indicating moderate lipophilicity) These properties are critical for solubility studies in aqueous/organic buffers (e.g., DMSO for stock solutions) .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis?

Stereoselective synthesis is achieved using chiral auxiliaries or asymmetric catalysis. For example, (2S)-configured intermediates are synthesized via Evans' oxazolidinone methodology or enzymatic resolution. X-ray crystallography of analogs (e.g., methyl 2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate) confirms absolute configuration, with Flack parameters < 0.1 ensuring enantiopurity .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

LC-MS/MS is preferred for quantification due to matrix effects in plasma/tissue. Challenges include ion suppression from endogenous compounds and low recovery (<60%) in solid-phase extraction. Isotope-labeled internal standards (e.g., ¹³C-Val analogs) improve accuracy. Method validation follows FDA guidelines for linearity (R² > 0.99) and LOQ ≥ 10 ng/mL .

Q. How do structural modifications impact its biological activity?

SAR studies show that tert-butylcarbamoyl substitution enhances metabolic stability compared to acetylated analogs. For instance, replacing the tert-butyl group with benzyl reduces half-life in hepatic microsomes from 120 to 30 minutes. Docking studies indicate the tert-butyl moiety occupies hydrophobic pockets in target enzymes (e.g., peptide deformylase), improving binding affinity (ΔG = -8.2 kcal/mol) .

Q. What strategies resolve contradictions in solubility vs. permeability data?

Discrepancies arise when high aqueous solubility (>10 mg/mL) coexists with poor Caco-2 permeability (Papp < 1 × 10⁻⁶ cm/s). Solutions include:

  • Prodrug design (e.g., esterification of the carboxylic acid)
  • Nanoformulation with poloxamers to enhance membrane diffusion
  • pH adjustment to exploit ionizable groups in intestinal environments .

Q. How is the compound applied in peptide mimetic studies?

It serves as a valine surrogate in peptidomimetics to resist protease degradation. For example, replacing Val in angiotensin-converting enzyme (ACE) inhibitors improves IC₅₀ from 15 nM to 2 nM. Solid-phase peptide synthesis (SPPS) protocols use Fmoc-protected derivatives, with coupling efficiencies >95% monitored by Kaiser tests .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation (H335).
  • Spills: Neutralize with sodium bicarbonate and absorb with vermiculite.
  • Storage: -20°C under argon to prevent hydrolysis of the carbamoyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。